molecular formula C9H15NOS B13951424 5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine CAS No. 700873-69-4

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine

Katalognummer: B13951424
CAS-Nummer: 700873-69-4
Molekulargewicht: 185.29 g/mol
InChI-Schlüssel: VIGHIFNKOJPAIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine is a heterocyclic compound featuring a pyridine ring substituted with methoxy, dimethyl, and methylsulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-3H-pyridine with methoxy and methylsulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-methoxy-2,2-dimethyl-6-methylsulfanyl-2,3-dihydropyridine: A structurally similar compound with different hydrogenation state.

    3-methoxy-7-methyl-2-methylsulfanyl-4,5-dihydro-3H-azepine: Another heterocyclic compound with similar functional groups but a different ring structure.

Uniqueness

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

700873-69-4

Molekularformel

C9H15NOS

Molekulargewicht

185.29 g/mol

IUPAC-Name

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine

InChI

InChI=1S/C9H15NOS/c1-9(2)6-5-7(11-3)8(10-9)12-4/h5H,6H2,1-4H3

InChI-Schlüssel

VIGHIFNKOJPAIC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC=C(C(=N1)SC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.